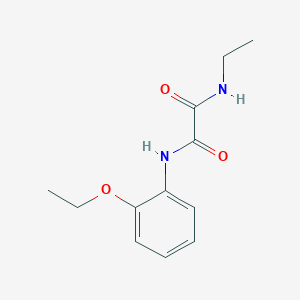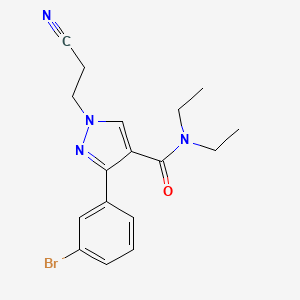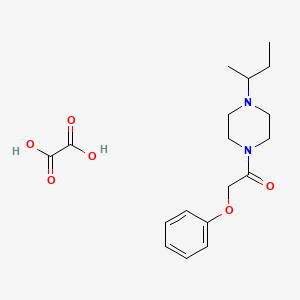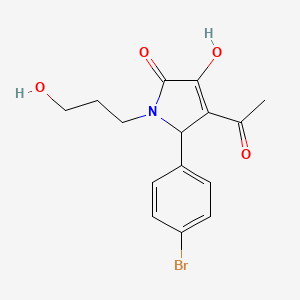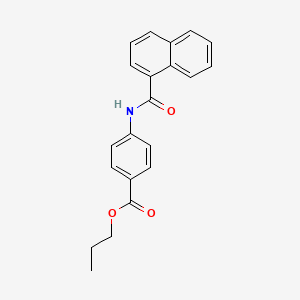
propyl 4-(1-naphthoylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 4-(1-naphthoylamino)benzoate, also known as PNBA, is a chemical compound that has been used in scientific research for various purposes. PNBA is a synthetic cannabinoid that has been found to have potential therapeutic applications due to its ability to interact with the endocannabinoid system.
Mécanisme D'action
Propyl 4-(1-naphthoylamino)benzoate interacts with the endocannabinoid system by binding to cannabinoid receptors, CB1 and CB2. CB1 receptors are primarily found in the central nervous system, while CB2 receptors are located in immune cells and peripheral tissues. The binding of this compound to these receptors leads to the activation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways. These pathways are involved in the regulation of inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. In addition, this compound has been found to modulate the immune response by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
Propyl 4-(1-naphthoylamino)benzoate has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be used in a variety of assays to study the endocannabinoid system and its role in various diseases. However, one limitation of using this compound in lab experiments is the lack of information on its pharmacokinetics and toxicity. Further studies are needed to determine the optimal dosage and administration route for this compound in preclinical and clinical studies.
Orientations Futures
There are several future directions for propyl 4-(1-naphthoylamino)benzoate research, including the investigation of its potential therapeutic applications in cancer, inflammation, and pain. Further studies are also needed to determine the optimal dosage and administration route for this compound in preclinical and clinical studies. In addition, the development of new synthetic cannabinoids with improved pharmacokinetics and reduced toxicity is an area of active research. Finally, the use of this compound in combination with other cannabinoids or chemotherapeutic agents may enhance its therapeutic efficacy and reduce adverse effects.
Méthodes De Synthèse
Propyl 4-(1-naphthoylamino)benzoate can be synthesized using a variety of methods, including the reaction of 4-aminobenzoic acid with 1-naphthoyl chloride in the presence of a base, followed by esterification with propyl alcohol. Another method involves the reaction of 4-(1-naphthoylamino)benzoic acid with propyl alcohol in the presence of a dehydrating agent. Both methods have been used to produce this compound with high purity and yield.
Applications De Recherche Scientifique
Propyl 4-(1-naphthoylamino)benzoate has been used in scientific research to investigate the endocannabinoid system and its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and anti-cancer properties. This compound has been used to study the effects of cannabinoids on immune cells, such as T-cells and macrophages, and their role in the regulation of inflammation and cancer.
Propriétés
IUPAC Name |
propyl 4-(naphthalene-1-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-2-14-25-21(24)16-10-12-17(13-11-16)22-20(23)19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,2,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQABWXBGSOULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5131116.png)
![6-amino-1-benzyl-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5131118.png)

![1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B5131134.png)
![1-[(2E)-2-methyl-2-buten-1-yl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5131142.png)
![5-chloro-4-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-1,3-thiazol-2-amine](/img/structure/B5131144.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5131150.png)
acetate](/img/structure/B5131162.png)
![N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5131166.png)
![11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131178.png)
